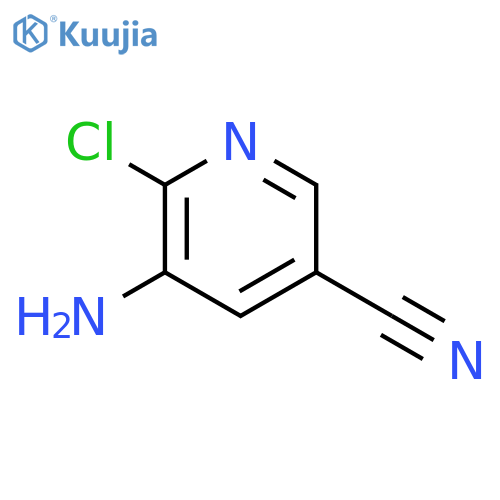Cas no 1260672-23-8 (5-amino-6-chloropyridine-3-carbonitrile)

1260672-23-8 structure
商品名:5-amino-6-chloropyridine-3-carbonitrile
5-amino-6-chloropyridine-3-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 5-amino-6-chloropyridine-3-carbonitrile
- 3-Pyridinecarbonitrile, 5-amino-6-chloro-
- 5-Amino-6-chloronicotinonitrile
-
- インチ: 1S/C6H4ClN3/c7-6-5(9)1-4(2-8)3-10-6/h1,3H,9H2
- InChIKey: FAJCKRPVMJRUJX-UHFFFAOYSA-N
- ほほえんだ: C1=NC(Cl)=C(N)C=C1C#N
5-amino-6-chloropyridine-3-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-155041-10.0g |
5-amino-6-chloropyridine-3-carbonitrile |
1260672-23-8 | 95% | 10g |
$4974.0 | 2023-06-05 | |
| TRC | A604953-5mg |
5-amino-6-chloropyridine-3-carbonitrile |
1260672-23-8 | 5mg |
$ 70.00 | 2022-06-08 | ||
| 1PlusChem | 1P01AG65-5g |
5-amino-6-chloropyridine-3-carbonitrile |
1260672-23-8 | 95% | 5g |
$4209.00 | 2024-07-09 | |
| 1PlusChem | 1P01AG65-500mg |
5-amino-6-chloropyridine-3-carbonitrile |
1260672-23-8 | 95% | 500mg |
$1038.00 | 2025-03-19 | |
| Enamine | EN300-155041-100mg |
5-amino-6-chloropyridine-3-carbonitrile |
1260672-23-8 | 95.0% | 100mg |
$400.0 | 2023-09-25 | |
| Enamine | EN300-155041-10000mg |
5-amino-6-chloropyridine-3-carbonitrile |
1260672-23-8 | 95.0% | 10000mg |
$4974.0 | 2023-09-25 | |
| Aaron | AR01AGEH-1g |
5-amino-6-chloropyridine-3-carbonitrile |
1260672-23-8 | 95% | 1g |
$1301.00 | 2025-02-09 | |
| 1PlusChem | 1P01AG65-250mg |
5-amino-6-chloropyridine-3-carbonitrile |
1260672-23-8 | 95% | 250mg |
$671.00 | 2025-03-19 | |
| 1PlusChem | 1P01AG65-1g |
5-amino-6-chloropyridine-3-carbonitrile |
1260672-23-8 | 95% | 1g |
$1321.00 | 2025-03-19 | |
| Aaron | AR01AGEH-10g |
5-amino-6-chloropyridine-3-carbonitrile |
1260672-23-8 | 95% | 10g |
$6865.00 | 2023-12-16 |
5-amino-6-chloropyridine-3-carbonitrile 関連文献
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
-
5. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
1260672-23-8 (5-amino-6-chloropyridine-3-carbonitrile) 関連製品
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
